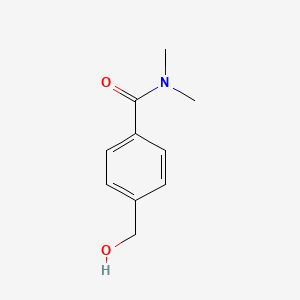

4-(Hydroxymethyl)-N,N-dimethylbenzamid

Übersicht

Beschreibung

4-(hydroxymethyl)-n,n-dimethylbenzamide is a chemical compound with the molecular formula C11H15NO2. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields.

Wissenschaftliche Forschungsanwendungen

4-(hydroxymethyl)-n,n-dimethylbenzamide has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

Target of Action

The primary target of 4-(hydroxymethyl)-N,N-dimethylbenzamide is Trypsin-3 . Trypsin-3 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .

Mode of Action

It is likely that the compound interacts with the active site of the enzyme, potentially altering its function .

Biochemical Pathways

Given its target, it may influence pathways involving protein digestion and regulation of cellular functions .

Result of Action

Given its target, it may influence processes involving protein digestion and regulation of cellular functions .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(hydroxymethyl)-n,n-dimethylbenzamide can be synthesized through the chemoselective reduction of dicarbonyl compounds. One common method involves using potassium diisobutyl-tert-butoxyaluminum hydride in tetrahydrofuran at 0°C for 1 hour under an inert atmosphere. The reaction is stopped by adding aqueous 1N HCl and extracting with diethyl ether. The organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for 4-(hydroxymethyl)-n,n-dimethylbenzamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control throughout the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(hydroxymethyl)-n,n-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Formyl-N,N-dimethyl-benzamide

- 4-Dimethylaminobenzyl alcohol

- 4-Methylbenzyl alcohol

Uniqueness

4-(hydroxymethyl)-n,n-dimethylbenzamide is unique due to its specific functional groups and chemical structure, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Biologische Aktivität

Overview

4-(Hydroxymethyl)-N,N-dimethylbenzamide, with the molecular formula C₁₁H₁₅NO₂, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its white crystalline solid form and solubility in both water and organic solvents. Its biological activity primarily involves interactions with specific enzymes and pathways, making it a subject of various research studies.

Target Enzyme : The primary target of 4-(hydroxymethyl)-N,N-dimethylbenzamide is Trypsin-3 , an enzyme involved in protein digestion.

Mode of Action : The compound likely interacts with the active site of Trypsin-3, which may lead to alterations in enzyme function and subsequent effects on biochemical pathways related to protein metabolism and cellular regulation.

Biochemical Pathways : By influencing Trypsin-3 activity, 4-(hydroxymethyl)-N,N-dimethylbenzamide may affect several metabolic pathways, particularly those associated with protein digestion and cellular signaling processes.

In Vitro Studies

Research has demonstrated that 4-(hydroxymethyl)-N,N-dimethylbenzamide can be metabolized into various N-hydroxymethyl compounds, which are significant metabolites in biological systems. For instance, studies have shown that N-(hydroxymethyl)-benzamide was a major metabolite observed in vitro when using N-methylbenzamide as a substrate . This suggests that 4-(hydroxymethyl)-N,N-dimethylbenzamide could potentially influence metabolic pathways involving hydroxymethylation.

Toxicological Evaluation

In toxicological assessments, compounds similar to 4-(hydroxymethyl)-N,N-dimethylbenzamide have been evaluated for mutagenic properties. For example, studies involving related benzamide derivatives indicated that they did not exhibit mutagenic or clastogenic effects in vitro or induce micronuclei formation in vivo . This points towards a potentially favorable safety profile for 4-(hydroxymethyl)-N,N-dimethylbenzamide.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Metabolic Stability |

|---|---|---|

| 4-(Hydroxymethyl)-N,N-dimethylbenzamide | Interaction with Trypsin-3 | Moderate; forms metabolites |

| 4-Formyl-N,N-dimethyl-benzamide | Potential agonist for receptors | Stable under physiological conditions |

| 4-Dimethylaminobenzyl alcohol | Reduced toxicity; metabolic products | Less stable than hydroxymethyl derivatives |

This table highlights the unique biological activity of 4-(hydroxymethyl)-N,N-dimethylbenzamide compared to its analogs, emphasizing its specific interaction with Trypsin-3 and its metabolic behavior.

Case Studies and Research Findings

- Metabolism Study : A study investigated the metabolism of N-methylbenzamides and identified N-(hydroxymethyl)-N-methylbenzamide as a metabolite. It was noted that this compound showed less stability compared to other hydroxymethyl derivatives under alkaline conditions, indicating potential implications for its biological activity .

- Safety Assessment : In a comparative toxicity study, compounds structurally similar to 4-(hydroxymethyl)-N,N-dimethylbenzamide were found not to be mutagenic or clastogenic. This suggests that the compound may also possess a low risk for genetic damage, supporting its potential therapeutic applications .

- Electrophilic Properties Investigation : Research into the electrophilic properties of related compounds revealed that while some derivatives could react with nucleophiles, 4-(hydroxymethyl)-N,N-dimethylbenzamide did not exhibit such reactivity under physiological conditions. This could imply lower toxicity and reduced risk for adverse reactions during biological interactions .

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDFORUPYBJQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209263 | |

| Record name | 4-Dimethylcarbamoylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60519-03-1 | |

| Record name | 4-Dimethylcarbamoylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060519031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylcarbamoylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.